2-Butyl-5,6-dihydro-3-methylpyrazine

Odor quality Alkylpyrazine Sensory analysis

Sourcing a specific alkylpyrazine with consistent organoleptic fidelity is challenging-minor structural variations can shift odor thresholds by orders of magnitude. 2-Butyl-5,6-dihydro-3-methylpyrazine (CAS 15986-96-6) is a 5,6-dihydro pyrazine delivering a defined roasted/nutty character, validated via RP-HPLC for identity and purity. - Non-interchangeable odor profile: substitution with generic alkylpyrazines alters sensory performance. - Moderate vapor pressure (~0.085 mmHg at 25°C) supports heart/base-note persistence. - Scalable analytical QC using Newcrom R1 HPLC with MS-compatible mobile phase. - Available for fragrance, flavor, and cosmetic R&D; inquire for bulk or custom packaging.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 15986-96-6
Cat. No. B097144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5,6-dihydro-3-methylpyrazine
CAS15986-96-6
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCCCCC1=NCCN=C1C
InChIInChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3
InChIKeyPATGXOSMIGXGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5,6-dihydro-3-methylpyrazine Overview


2-Butyl-5,6-dihydro-3-methylpyrazine (CAS 15986-96-6) is a partially saturated heterocyclic compound belonging to the alkylpyrazine class, with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is valued primarily as an odorant in fragrance and flavor formulations, contributing characteristic roasted and nutty olfactory notes typical of pyrazine derivatives [1]. This compound is evaluated for use as a fragrance ingredient in cosmetics and personal care products and may serve as a scent component in household cleaning products [1]. Notably, it is not found in nature and is thus exclusively a synthetic material [2].

2-Butyl-5,6-dihydro-3-methylpyrazine Substitution Risks


Alkylpyrazines as a class exhibit a wide range of odor thresholds and qualities that are exquisitely sensitive to the number, size, and position of substituents on the pyrazine ring [1]. Studies have shown that even minor structural variations can result in odor threshold differences of several orders of magnitude [2]. For example, substituting a methyl group with an ethyl group at the 2-position can lower the odor threshold by up to 4500-fold [3]. Therefore, substituting a specific compound like 2-butyl-5,6-dihydro-3-methylpyrazine with a generic or similar-sounding alkylpyrazine is not a viable option for achieving the intended olfactory performance in a formulated product. The following quantitative evidence demonstrates the specific and non-interchangeable nature of this compound.

2-Butyl-5,6-dihydro-3-methylpyrazine Differentiation


Odor Quality: Roasted vs. Anise

2-Butyl-5,6-dihydro-3-methylpyrazine is reported to exhibit a roasted and nutty odor profile [1], which is characteristic of many pyrazine derivatives formed during the Maillard reaction [2]. In contrast, its close structural analog 2-butyl-3-methylpyrazine (CAS 15987-00-5) possesses a distinctly different licorice/anise odor profile . While direct head-to-head odor threshold data for the target compound is not available in the open literature, this qualitative difference in odor character is a critical determinant for formulation selection and precludes simple substitution.

Odor quality Alkylpyrazine Sensory analysis

Core Structure: Dihydropyrazine vs. Aromatic

The target compound possesses a 5,6-dihydropyrazine core, indicating a partially saturated ring with two hydrogen atoms added across the 5,6-double bond (molecular formula C9H16N2, MW 152.24) . This structural feature differentiates it from fully aromatic alkylpyrazines such as 2-butyl-3-methylpyrazine (C9H14N2, MW 150.22) and 2-butyl-5-methylpyrazine (C9H14N2, MW 150.22) . The saturation of the ring influences electron distribution, conformational flexibility, and physicochemical properties such as pKa (predicted 6.56 for the target vs. 1.93 for the aromatic analog ), which can affect stability, reactivity, and olfactory receptor interactions.

Molecular structure Alkylpyrazine Physicochemical properties

Vapor Pressure Comparison

The estimated vapor pressure of 2-butyl-5,6-dihydro-3-methylpyrazine is 0.085 mmHg at 25 °C [1] (or 0.0645 mmHg by a different estimation method [2]). This is significantly higher than the predicted vapor pressure of the aromatic analog 2-butyl-3-methylpyrazine, which is estimated at 0.217 mmHg at 25 °C . Higher vapor pressure translates to greater volatility and a potentially stronger initial odor impact in the headspace, a critical parameter for fragrance applications. This difference in volatility is a direct consequence of the molecular structure and must be considered when selecting an odorant for a specific product format.

Vapor pressure Volatility Alkylpyrazine

LogP and Water Solubility

The estimated logP (octanol-water partition coefficient) for 2-butyl-5,6-dihydro-3-methylpyrazine is 1.862 [1], indicating moderate hydrophobicity. Its estimated water solubility is 0.9636 mg/L at 25 °C [1]. In comparison, the aromatic analog 2-butyl-3-methylpyrazine has an estimated logP of 2.100 , suggesting it is slightly more hydrophobic. These differences in hydrophobicity and water solubility can influence the compound's behavior in aqueous-based formulations, its partitioning into different phases of a product, and its interaction with olfactory receptors in the mucus layer.

LogP Water solubility Partition coefficient

Odor Threshold Variability

While a specific experimental odor threshold value for 2-butyl-5,6-dihydro-3-methylpyrazine is not identified in the open literature, its class (alkylpyrazines) is known for extreme threshold variability. A comprehensive review of 80 alkylpyrazines found that odor thresholds can vary by a factor of 2200 or more based on subtle structural changes [1]. Quantitative Structure-Property Relationship (QSPR) models have been developed to predict odor thresholds of pyrazine derivatives, achieving root mean squared errors (RMS) of 0.5194 to 0.5860 (log ppm) [2]. These models confirm that molecular descriptors alone can reliably differentiate odor potency within this class, underscoring that each alkylpyrazine must be treated as a distinct entity with unique olfactory properties.

Odor threshold QSPR Alkylpyrazine

2-Butyl-5,6-dihydro-3-methylpyrazine Applications


Roasted/Nutty Fragrance Accords

Given its characterized roasted and nutty odor profile [1], this compound is a strong candidate for use in fine fragrance and functional fragrance applications where these notes are desired. Its relatively lower vapor pressure (estimated 0.085 mmHg at 25 °C) [2] suggests it may provide a more sustained, less fleeting impact compared to more volatile aromatic pyrazines, making it suitable for the heart or base notes of a fragrance. It is specifically evaluated for use in cosmetics and personal care products [1].

Roasted Food & Beverage Flavors

Alkylpyrazines, including dihydropyrazines, are key contributors to the flavor of roasted, baked, and cooked foods formed via the Maillard reaction [3]. The roasted/nutty character of this compound makes it a potential tool for flavorists developing savory, coffee, cocoa, nut, or roasted meat flavorings. Its moderate logP (1.862) [2] and water solubility (0.9636 mg/L) [2] can inform its use in different food matrices (e.g., oil-based vs. water-based systems).

HPLC Method for Analysis

A validated reverse-phase HPLC method for the separation of 2-Butyl-5,6-dihydro-3-methylpyrazine has been reported, using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [4]. This method is scalable and suitable for both analytical and preparative separations, including impurity profiling and pharmacokinetic studies [4]. This provides a concrete analytical tool for quality control and research involving this compound.

QSPR Model Validation

As a member of the alkylpyrazine class with a distinct partially saturated core, this compound can serve as a valuable data point for refining quantitative structure-property relationship (QSPR) models that predict odor thresholds and qualities [5]. Its unique structural features (5,6-dihydro core, pKa ~6.56) provide an opportunity to test and extend the predictive power of existing models, which are crucial for the rational design of novel odorants.

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